molecular formula C18H22N2O3S B2395306 N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 881937-70-8

N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide

Cat. No.: B2395306
CAS No.: 881937-70-8
M. Wt: 346.45
InChI Key: GHVAVUQBEUMKBF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonylamino group and a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with 3-bromopropionyl chloride to form the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
  • N-(2,6-dimethylphenyl)-3-[(4-chlorophenyl)sulfonylamino]propanamide

Uniqueness

N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-7-9-16(10-8-13)24(22,23)19-12-11-17(21)20-18-14(2)5-4-6-15(18)3/h4-10,19H,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVAVUQBEUMKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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